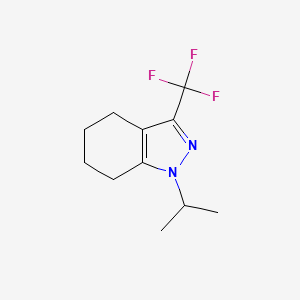
1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of the isopropyl and trifluoromethyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to optimize the reaction conditions and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The isopropyl group may influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-isopropyl-3-(3-trifluoromethyl-phenyl)-urea
- 1-isopropyl-3-(4-isopropyl-phenyl)-urea
- 1,1-diisopropyl-3-(3-trifluoromethyl-phenyl)-urea
Uniqueness
Compared to similar compounds, 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique indazole core structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15F3N2 |
|---|---|
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
1-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C11H15F3N2/c1-7(2)16-9-6-4-3-5-8(9)10(15-16)11(12,13)14/h7H,3-6H2,1-2H3 |
Clé InChI |
CONATICUPAIFMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(CCCC2)C(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)
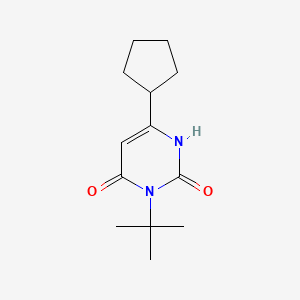
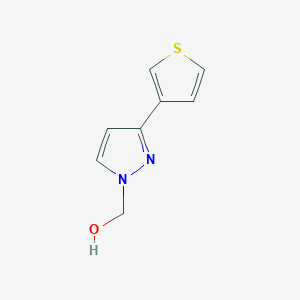
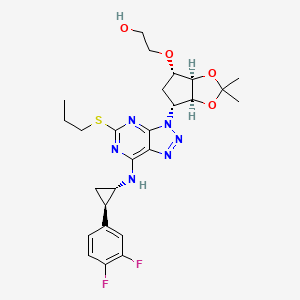
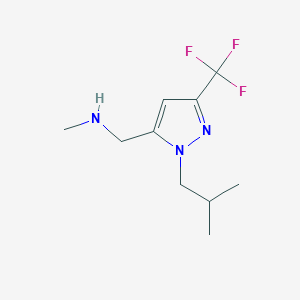
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
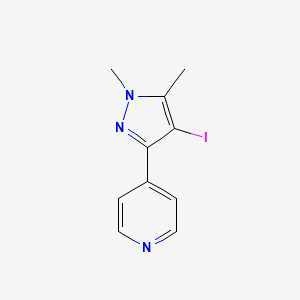
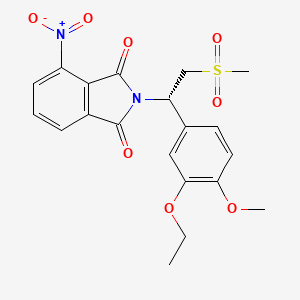

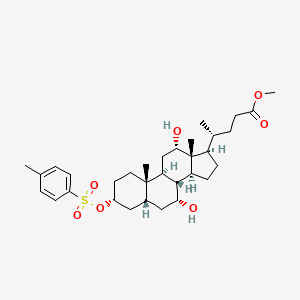

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
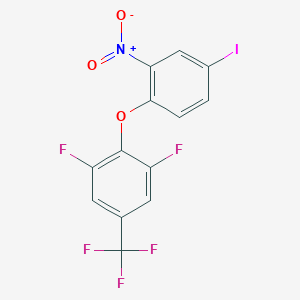
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
